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Compound of Interest

Compound Name: Tetrahydro-2(1H)-pyrimidinone

Cat. No.: B162453

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydro-2(1H)-pyrimidinone, a saturated six-membered heterocyclic urea,
has emerged as a valuable and versatile building block in medicinal chemistry and drug
development. Its rigid, hydrogen-bond donor-acceptor-rich scaffold provides a unique three-
dimensional geometry that is amenable to diverse functionalization, leading to a wide array of
derivatives with significant biological activities. This technical guide delves into the core aspects
of Tetrahydro-2(1H)-pyrimidinone, providing a comprehensive overview of its synthesis,
chemical properties, and its burgeoning role in the development of novel therapeutic agents.
Particular focus is placed on its utility in constructing molecules targeting key signaling
pathways implicated in various diseases.

Physicochemical Properties and Spectral Data

Tetrahydro-2(1H)-pyrimidinone, also known as propyleneurea, is a colorless, odorless, and
hygroscopic liquid at room temperature. Its physical and chemical properties, along with those
of its widely used N,N'-dimethylated analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-
pyrimidinone (DMPU), are summarized below. DMPU is often employed as a less toxic
substitute for the carcinogenic polar aprotic solvent hexamethylphosphoramide (HMPA).[1][2]

Table 1: Physicochemical Properties
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Tetrahydro-2(1H)-

1,3-Dimethyl-3,4,5,6-

Property L tetrahydro-2(1H)-
pyrimidinone s
pyrimidinone (DMPU)
CAS Number 1852-17-1[3] 7226-23-5[4]

Molecular Formula

CaHsN20[3]

CeH12N20[4]

Molecular Weight 100.12 g/mol [3] 128.17 g/mol [4]
Appearance Colorless odorless liquid[4] Colorless odorless liquid[4]
Boiling Point 146 °C at 44 mmHg
Melting Point -24 °C
Density 1.06 g/mL at 25 °C
Refractive Index n20/D 1.488

Table 2: Spectral Data of Tetrahydro-2(1H)-pyrimidinone
Technique Data
1H NMR Spectral data available.[3]
13C NMR Spectral data available.[3]
FTIR Spectral data available.[3]

Mass Spectrometry Spectral data available.[3]

Synthesis of the Tetrahydro-2(1H)-pyrimidinone
Core

The fundamental synthesis of the tetrahydro-2(1H)-pyrimidinone scaffold typically involves
the cyclocondensation of a 1,3-diamine with a carbonyl source, most commonly urea.[5]

Experimental Protocol: Synthesis of Tetrahydro-2(1H)-
pyrimidinone from 1,3-Diaminopropane and Urea
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This protocol describes a general procedure for the synthesis of the parent Tetrahydro-2(1H)-
pyrimidinone.

Materials:

1,3-Diaminopropane

Urea

Suitable high-boiling point solvent (e.g., ethylene glycol, sulfolane)

Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

In a reaction flask, dissolve 1,3-diaminopropane (1 equivalent) and urea (1 to 1.2
equivalents) in the chosen high-boiling point solvent.

» Under a nitrogen atmosphere, heat the reaction mixture to a temperature of 120-180 °C.

e Maintain the reaction at this temperature for several hours, monitoring the progress by thin-
layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The
reaction involves the elimination of ammonia.

o Upon completion, cool the reaction mixture to room temperature.

e The product can be isolated by vacuum distillation or by precipitation upon addition of a non-
polar solvent, followed by filtration.

Further purification can be achieved by recrystallization or column chromatography.

Yields: Reported yields for this type of condensation can vary widely depending on the specific
reaction conditions and substrates used, but are often in the moderate to good range.

Tetrahydro-2(1H)-pyrimidinone as a Building Block
in Key Reactions
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The true utility of Tetrahydro-2(1H)-pyrimidinone lies in its application as a versatile building
block for the synthesis of more complex and biologically active molecules. One of the most
prominent examples is its use in the Biginelli reaction.

The Biginelli Reaction: A Multicomponent Approach to
Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot three-component condensation between an aldehyde, a (3-
ketoester, and a urea or thiourea, providing access to a diverse library of 3,4-dihydropyrimidin-
2(1H)-ones (DHPMs).[6][7] These DHPMs have garnered significant interest due to their wide
range of pharmacological activities.

Workflow for the Biginelli Reaction:

|Aldehyde + B-Ketoester + Urea/Thiourea
\—> One-Pot Condensation Work-up and Purification 4-Dihydrop d one (DHP
Acid or Lewis Acid Catalyst

Click to download full resolution via product page

Caption: General workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a
Dihydropyrimidinone via the Biginelli Reaction

This protocol provides a general method for the synthesis of a DHPM derivative.
Materials:

o Aromatic or aliphatic aldehyde (1 equivalent)

» [B-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

o Urea or thiourea (1.5 equivalents)
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o Catalyst (e.g., catalytic amount of HCI, Yb(OTf)s, or other Lewis acids)[6]

e Solvent (e.g., ethanol, or solvent-free conditions)[8]

» Reaction flask with reflux condenser

Procedure:

e To areaction flask, add the aldehyde, [3-ketoester, urea/thiourea, and the catalyst.

« If using a solvent, add it to the flask. For solvent-free conditions, the reactants are mixed
directly.

e Heat the reaction mixture with stirring. The reaction temperature and time will vary
depending on the specific reactants and catalyst used (e.g., reflux in ethanol for several
hours).[9]

e Monitor the reaction by TLC.
» After completion, cool the reaction mixture. The product often precipitates from the solution.

o Collect the solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or
water).

e The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol)
to afford the pure dihydropyrimidinone.

Yields: Modern protocols for the Biginelli reaction often report high to excellent yields,
sometimes exceeding 90%.[8]

Biological Activities of Tetrahydro-2(1H)-
pyrimidinone Derivatives

Derivatives of the tetrahydro-2(1H)-pyrimidinone scaffold have demonstrated a broad
spectrum of biological activities, making them attractive candidates for drug discovery
programs.
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Table 3: Overview of Biological Activities and Reported ICso/EDso Values

Biological Activity

Derivative Class

Target/Assay

Reported ICso/EDso
Values

Anticancer

Dihydropyrimidinones

Human cancer cell
lines (e.g., A549,
MCF-7, U87, U251)

ICso values in the low
micromolar range
(e.g., <10 uM to ~40
pUM) have been
reported for various
derivatives.[1][3][4]
[10]

Anti-inflammatory

Pyrimidine derivatives

COX-2 Inhibition

ICso0 values as low as
0.04 uM have been
reported for potent
inhibitors.[11]

Pyrimidine derivatives

Lipoxygenase (LOX)
Inhibition

ICso values in the

range of 42-47.5 uM
have been observed.

[12]

Pyridinyl pyrimidines

Inhibition of TNF-a
and IL-1p release
from PBMCs

ICso values around

2.3-3.2 uM have been

reported.[4]

Antiviral

Tetrahydro-2(1H)-
pyrimidinone

derivatives

Fowl plague virus
(FPV) and vaccinia
virus (VV)

Activity measured by

plague inhibition zone.

[3]

Benzo-heterocyclic

amine derivatives

Broad-spectrum

antiviral activity

ICso values ranging
from 0.71 to 34.87
HM.[3]

1-Morpholinomethyl-
tetrahydro-2(1H)-
pyrimidinone (DD-13)

Semliki forest virus
(SFV) and Sindbis

virus in mice

EDso of ~18.7 mg/kg

(subcutaneous) and

~3.5 mg/kg

(intravenous) against

SFV/[11]
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Mechanism of Action: Targeting Key Signaling
Pathways

A significant body of research has focused on elucidating the mechanisms by which pyrimidine
derivatives exert their biological effects. Many of these compounds have been shown to
modulate critical intracellular signaling pathways, such as the NF-kB and MAPK pathways,
which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial
regulator of inflammation, immunity, and cell survival.[13][14] Its aberrant activation is a
hallmark of many chronic inflammatory diseases and cancers. Certain thienopyrimidine
derivatives have been shown to inhibit this pathway.[1] The general mechanism involves
preventing the degradation of IkBa, which in turn sequesters NF-kB in the cytoplasm,
preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory
and pro-survival genes.[15]
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Caption: Inhibition of the NF-kB pathway by thienopyrimidine derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of cascades
that regulate a wide range of cellular processes, including proliferation, differentiation, and
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apoptosis.[8][16] Dysregulation of these pathways is a common feature of many cancers.
Pyridinyl pyrimidine derivatives have been identified as inhibitors of p38 MAPK, a key kinase in
one of the major MAPK pathways.[4] Inhibition of p38 MAPK can lead to a reduction in the
production of pro-inflammatory cytokines.
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Caption: Inhibition of the p38 MAPK pathway by pyridinyl pyrimidine derivatives.
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Conclusion

Tetrahydro-2(1H)-pyrimidinone and its derivatives represent a privileged scaffold in medicinal
chemistry. The synthetic accessibility of the core and the ease of diversification through well-
established reactions like the Biginelli condensation have made this heterocyclic system a
fertile ground for the discovery of novel therapeutic agents. The demonstrated ability of its
derivatives to modulate key signaling pathways, such as NF-kB and MAPK, underscores their
potential in addressing a wide range of diseases, from inflammatory disorders to cancer. This
technical guide provides a foundational understanding for researchers and drug development
professionals to further explore and exploit the therapeutic potential of this remarkable
heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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